5-(4-(Trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-carbaldehyde
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Overview
Description
5-(4-(Trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-carbaldehyde is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a triazole ring with a carbaldehyde functional group. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-carbaldehyde typically involves the formation of the triazole ring followed by the introduction of the trifluoromethyl group. One common method involves the cyclization of appropriate hydrazine derivatives with aldehydes under acidic conditions to form the triazole ring. The trifluoromethyl group can be introduced through various trifluoromethylation reactions, such as the use of trifluoromethyl iodide or trifluoromethyltrimethylsilane in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(4-(Trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly used.
Major Products Formed
Oxidation: Formation of 5-(4-(Trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-carboxylic acid.
Reduction: Formation of 5-(4-(Trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-(Trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 5-(4-(Trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The triazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the formation of stable adducts .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)phenyl isocyanate
- 4-(Trifluoromethyl)benzylamine
- 2-Methyl-4-(4-methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolyl)
Uniqueness
5-(4-(Trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-carbaldehyde is unique due to the combination of its trifluoromethyl group, triazole ring, and aldehyde functional group. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H6F3N3O |
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Molecular Weight |
241.17 g/mol |
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-carbaldehyde |
InChI |
InChI=1S/C10H6F3N3O/c11-10(12,13)7-3-1-6(2-4-7)9-14-8(5-17)15-16-9/h1-5H,(H,14,15,16) |
InChI Key |
PROVUORKBBMKGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=N2)C=O)C(F)(F)F |
Origin of Product |
United States |
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